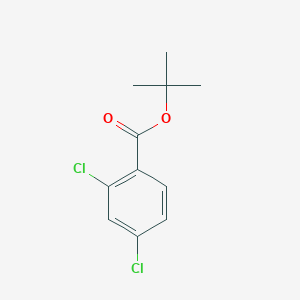

Tert-butyl 2,4-dichlorobenzoate

Description

Tert-butyl 2,4-dichlorobenzoate is an ester derivative of 2,4-dichlorobenzoic acid, featuring a tert-butyl group attached via an ester linkage. This compound is widely utilized in organic synthesis as a stable intermediate or protecting group due to the steric and electronic effects of the tert-butyl moiety. Its molecular formula is C₁₁H₁₂Cl₂O₂, with a molecular weight of 247.12 g/mol. Synthesis typically involves the acid-catalyzed esterification of 2,4-dichlorobenzoic acid with tert-butanol, yielding a high-purity product (≥98%) suitable for research and industrial applications. The tert-butyl group confers enhanced resistance to hydrolysis, making this compound advantageous in reactions requiring prolonged stability under acidic or basic conditions.

Properties

Molecular Formula |

C11H12Cl2O2 |

|---|---|

Molecular Weight |

247.11 g/mol |

IUPAC Name |

tert-butyl 2,4-dichlorobenzoate |

InChI |

InChI=1S/C11H12Cl2O2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 |

InChI Key |

PXDDCUVFKNTKET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 2,4-dichlorobenzoate can be contextualized by comparing it to analogous esters of 2,4-dichlorobenzoic acid, such as Ethyl 2,4-dichlorobenzoate (CAS 56882-52-1). Key differences are summarized below:

Structural and Functional Insights:

- Steric Effects : The tert-butyl group introduces significant steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing stability against hydrolysis. In contrast, the smaller ethyl group allows faster reaction kinetics in ester cleavage or transesterification .

- Synthetic Utility: Ethyl 2,4-dichlorobenzoate is synthesized via a straightforward esterification of 2,4-dichlorobenzoic acid with ethanol, making it cost-effective for large-scale applications. The tert-butyl variant requires specialized conditions (e.g., anhydrous catalysts) due to the lower nucleophilicity of tert-butanol.

- Applications : Tert-butyl esters are preferred in multi-step pharmaceutical syntheses requiring stable intermediates, while ethyl esters are common in agrochemical production due to their lower molecular weight and cost efficiency .

This compound:

- Pharmaceutical Intermediates : Its stability under harsh conditions minimizes byproduct formation during prolonged reactions. For example, it has been employed in the synthesis of antifungal agents where acidic workup steps are unavoidable.

- Material Science : The compound’s lipophilicity makes it suitable for modifying polymer matrices to enhance UV resistance.

Ethyl 2,4-dichlorobenzoate:

- Agrochemicals: Used as a precursor in herbicides due to its balance of reactivity and cost. Studies note its role in synthesizing dichlorophenoxyacetic acid derivatives .

- Catalysis : The ethyl ester’s moderate stability allows controlled release of 2,4-dichlorobenzoic acid in catalytic cycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.